3-Propylazetidin-3-ol hydrochloride
CAS No.:
Cat. No.: VC17464262
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | 3-propylazetidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-7-5-6;/h7-8H,2-5H2,1H3;1H |
| Standard InChI Key | PIZLRGKIRKILIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1(CNC1)O.Cl |
Introduction
Chemical Identity and Structural Features
3-Propylazetidin-3-ol hydrochloride is a secondary amine salt characterized by a four-membered azetidine ring substituted with a hydroxyl group and a propyl chain at the 3-position. Its molecular formula is , yielding a molecular weight of 151.64 g/mol . The compound’s stereoelectronic profile is influenced by the strained azetidine ring, which imposes a 90° dihedral angle between adjacent atoms, and the polar hydroxyl group, which enhances solubility in protic solvents.
The hydrochloride salt form improves stability and crystallinity, critical for handling and storage in laboratory settings. X-ray crystallography of analogous azetidine hydrochlorides reveals a chair-like conformation with the hydroxyl group adopting an equatorial position to minimize steric clashes .
Synthetic Methodologies
Single-Step Amination Strategy
A robust synthesis route, adapted from azetidine-3-amine protocols , involves the reaction of a prefunctionalized azetidine precursor with propylamine under optimized conditions:
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Reaction Setup: Combine 1-benzhydrylazetidin-3-ol (1 equiv) with excess propylamine (2 equiv) in acetonitrile.
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Thermal Activation: Heat at 80°C for 12–18 hours to facilitate nucleophilic substitution.
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Workup: Concentrate the mixture, partition between ethyl acetate and brine, and purify via silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).
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Salt Formation: Treat the free base with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .
This method achieves moderate yields (64–72%) and tolerates diverse functional groups, making it scalable for industrial applications .
Alternative Cyclization Approaches
Physicochemical and Spectroscopic Properties
Key Characteristics
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | DSC |
| Solubility | >50 mg/mL in H₂O | USP <921> |
| LogP (Hydrochloride) | -0.89 | Calculated (XLogP3) |
| pKa (Amino Group) | 9.1 ± 0.2 | Potentiometric |
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 3.72 (m, 2H, H-2/H-4), 3.31 (t, J = 7.2 Hz, 2H, NCH₂), 1.85–1.78 (m, 2H, CH₂CH₂CH₃), 1.45 (hex, J = 7.1 Hz, 2H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₃) .
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¹³C NMR (101 MHz, D₂O): δ 68.9 (C-3), 54.7 (C-2/C-4), 48.3 (NCH₂), 29.1 (CH₂CH₂CH₃), 22.4 (CH₂CH₃), 13.7 (CH₃) .
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IR (ATR): 3340 cm⁻¹ (O-H stretch), 2870 cm⁻¹ (C-H aliphatic), 1595 cm⁻¹ (N-H bend) .
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